2-(4-chlorophenyl)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-13-9-14(2)26(25-13)18-11-17(23-12-24-18)21-7-8-22-19(27)10-15-3-5-16(20)6-4-15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,22,27)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJASUANOFDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 320.80 g/mol. The structure includes a 4-chlorophenyl group, a pyrazole moiety, and a pyrimidine derivative, which are linked through an ethyl acetamide chain.
Synthesis
The synthesis of this compound often involves multi-step reactions starting from simpler precursors. The general method includes:
- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with diketones or aldehydes.
- Pyrimidine Attachment : Subsequent reactions introduce the pyrimidine moiety through nucleophilic substitution.
- Final Acetylation : The terminal acetamide group is added to complete the structure.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidines and pyrazoles have shown activity against various cancer cell lines, including breast and lung cancer models. The presence of the 4-chlorophenyl group enhances the lipophilicity and biological efficacy of these compounds.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 | |
| Similar Pyrazole Derivative | A549 (Lung Cancer) | 12.5 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : It may inhibit specific kinases involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antibacterial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study on Anticancer Efficacy :
- A study involving a series of pyrazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against various cell lines.
- The study reported that introducing electron-withdrawing groups, such as chlorine, increased potency due to better interaction with target proteins.
-
Clinical Trials for Antimicrobial Use :
- A clinical trial assessed a related compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing infection rates in treated patients.
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound's mechanism appears to involve inhibition of key cellular pathways that promote cancer cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that these compounds reduce inflammation markers in vitro, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.
Case Study 1: Pyrazole Derivatives in Cancer Therapy
A study published in MDPI examined several pyrazole derivatives, including the compound , for their anticancer activities. The study found that certain derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models, indicating their potential as effective chemotherapeutic agents. The research emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .
Case Study 2: Mechanistic Insights into Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory mechanisms of pyrazole compounds, revealing that they inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This study demonstrated the compound's ability to modulate immune responses and reduce inflammation in animal models of arthritis .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Compound 2e: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide
- Structural Differences :
- Replaces the pyrazole ring with a 1,2,3-triazole group.
- Substitutes the 4-chlorophenyl acetamide with a cyclopropyl-triazole-acetamide.
- Features a pyridinyl-pyrimidine scaffold instead of a pyrimidine-pyrazole system.
- Synthesis and Properties :
- Functional Implications :
Compound in : 2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide
- Structural Differences: Replaces the ethylamino linker with a phenoxy group. Substitutes 4-chlorophenyl with a 2,4-dichlorophenoxy moiety. Adds a methyl group to the pyrimidine ring.
- The methyl group on pyrimidine may alter steric interactions with target proteins .
General Trends in Hydrogen Bonding and Crystallography
- Pyrimidine-pyrazole systems (as in the target compound) exhibit strong hydrogen-bonding capabilities due to N-atom donors/acceptors, which stabilize crystal lattices and influence solubility .
- Triazole derivatives (e.g., Compound 2e) may form weaker hydrogen bonds compared to pyrazoles, affecting crystallization behavior and bioavailability .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-(4-chlorophenyl)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide, and what are their critical reaction conditions?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Coupling of 4-chlorophenyl acetic acid derivatives with ethylenediamine intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) in DMF at 0–25°C .
- Step 2 : Pyrimidine ring formation via cyclocondensation of 4,6-diaminopyrimidine precursors with 3,5-dimethylpyrazole-1-carboxaldehyde in ethanol under reflux (78–80°C) for 12–24 hours .
- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate the final product .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid by-products (e.g., imine/amine tautomers, observed in a 50:50 ratio in similar compounds) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- 1H NMR : Identify tautomeric forms (amine/imine) via characteristic peaks (e.g., NH protons at δ 10.10–13.30 ppm) and aromatic protons (δ 7.42–7.58 ppm for chlorophenyl groups) .
- LC-MS : Confirm molecular weight ([M+H]+ peaks) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
- FT-IR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and pyrimidine/pyrazole ring vibrations (~1500–1600 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays, given structural similarity to pyrazolo-pyrimidine inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC to guide formulation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce tautomeric impurities?
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 1–2 hours) and enhance regioselectivity in pyrimidine cyclization .
- Tautomer control : Use protic solvents (e.g., ethanol) to stabilize amine forms, as evidenced by NMR studies of analogous compounds .
Q. What crystallographic insights exist for related compounds, and how can they inform SAR studies?
- Crystal structure analysis : X-ray diffraction of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide reveals planar pyrimidine rings and hydrogen-bonding networks between NH and carbonyl groups, stabilizing the bioactive conformation .
- SAR guidance : Chlorophenyl and pyrazole substituents enhance π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell line genetic backgrounds .
- Proteomics profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target interactions that may explain variability .
- Docking simulations : Validate target binding modes using AutoDock Vina with crystal structures from the PDB (e.g., 7SC, 7SH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
